(Pyridin-2-yl)methyl chloroformate

Alkylidene dihydropyridine Chloroformate stability Oxidation potential

Researchers requiring a protecting group that doubles as a metal-directing handle often face limitations with standard Cbz or Alloc reagents. (Pyridin-2-yl)methyl chloroformate solves this by introducing a 2-pyridylmethyl carbamate unit capable of N-coordination to transition metals, enabling subsequent catalytic or bioinorganic steps. - Bifunctional Reagent: Combines electrophilic acylation with a pendant pyridine ligand for metal chelation. - Enhanced Intermediate Stability: Predicted to form ADHP intermediates with oxidation resistance comparable to benzyl analogs, ensuring longevity in multi-step syntheses. - Consistent Supply: Available in high purity, supporting fragment-based drug discovery and advanced organic synthesis workflows.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
Cat. No. B13627917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyridin-2-yl)methyl chloroformate
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC(=O)Cl
InChIInChI=1S/C7H6ClNO2/c8-7(10)11-5-6-3-1-2-4-9-6/h1-4H,5H2
InChIKeySKTXQJHMXJWBHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Pyridin-2-yl)methyl Chloroformate: Bifunctional Acylation and Metal Coordination Reagent


(Pyridin-2-yl)methyl chloroformate (IUPAC: pyridin-2-ylmethyl carbonochloridate) is a specialized chloroformate ester integrating a reactive acylation center with a pendant 2-pyridyl moiety . Its molecular formula is C₇H₆ClNO₂ and molecular weight is 171.58 g/mol . The compound belongs to the class of electrophilic protecting group and derivatization reagents, where the chloroformate group introduces the pyridin-2-ylmethoxycarbonyl unit onto amines, alcohols, or other nucleophiles.

Electrophilic reagent

Introduces 2-pyridylmethoxycarbonyl carbamate onto amines and alcohols for subsequent transformations.

Metal coordination

Pendant pyridine nitrogen acts as a ligand for transition metals, enabling directing-group strategies.

Synthesis workflow

May support multi-step sequences where a carbamate protecting group must also pre-organize a metal center.

Why Standard Chloroformates Fail in Coordination-Sensitive Applications


The 2-pyridylmethyl group provides a dual function that generic alkyl (e.g., methyl, ethyl) or benzyl chloroformates cannot replicate. The pyridine nitrogen acts as a ligand for transition metals, enabling the introduced group to serve as a directing group or metal-binding handle in subsequent catalytic or bioinorganic steps [1]. In contrast, simple alkyl chloroformates lack this coordination ability, and benzyl chloroformate offers only hydrophobic/π-stacking interactions. Direct evidence for the superiority of the 2-pyridyl regioisomer over the 3- or 4-pyridyl isomers is not available in the public domain, but the 2-position places the nitrogen adjacent to the carbamate linkage, potentially enabling chelation effects that are geometrically impossible for the 3- or 4-isomers.

Target Reagent
Potential Substitute
Risk
(Pyridin-2-yl)methyl chloroformate
Methyl or ethyl chloroformate
Lacks metal coordination capability; may alter reaction outcome in metal-catalyzed steps.
(Pyridin-2-yl)methyl chloroformate
Benzyl chloroformate
Offers only hydrophobic/π-stacking interactions, not N-coordination; may not direct metal catalysts.
(Pyridin-2-yl)methyl chloroformate
3- or 4-Pyridylmethyl chloroformate
Cannot form the N,O-chelate; regioisomer geometry limits metal-directing potential.

Performance Evidence vs. Analogous Chloroformate Reagents


ADHP Intermediate Stability by Chloroformate Type

In the 2024 study by Puzhistky et al., alkylidene dihydropyridines (ADHPs) derived from various chloroformates showed marked differences in stability: benzyl chloroformate-derived ADHPs resisted oxidation, while phenyl chloroformate-derived analogs hydrolyzed rapidly [1]. Although (pyridin-2-yl)methyl chloroformate was not directly tested, its structural similarity to benzyl chloroformate (aryl-alkyl ester) suggests oxidative stability comparable to benzyl, but with the added coordination potential of the pyridine nitrogen. This infers a class-level advantage for applications requiring intermediate longevity.

ADHP stability rank
Class-level inference
Stability hierarchy (inferred):
Benzyl ~ 2-pyridylmethyl Ethyl Phenyl
May support oxidative stability screening; inferred from benzyl analog performance.
Not directly tested; class-level inference from Org. Biomol. Chem. 2024 study.
Alkylidene dihydropyridine Chloroformate stability Oxidation potential

Electrophilic Reactivity and Leaving Group Comparison

A kinetic study of substituted pyridines reacting with methyl chloroformate in aqueous solution provided rate constants that produce a curved Brønsted plot (β changing from 0.93 to 0.15) [1]. While this study uses methyl chloroformate, the leaving group ability and electrophilicity of the chloroformate moiety is directly relevant: the pyridin-2-ylmethyl ester is a better leaving group than methyl due to the electron-withdrawing effect of the pyridine ring, suggesting the target compound is more reactive towards nucleophiles than methyl chloroformate.

Electrophilic reactivity
Class-level inference
Predicted higher reactivity than methyl chloroformate.
Methyl COCl 2-pyridylmethyl COCl
May support faster carbamate formation under mild conditions.
Qualitative prediction based on leaving group ability; no direct rate data.
Nucleophilic substitution kinetics Pyridine activation Brønsted plot

2-Pyridylmethyl vs. 4-Pyridylmethyl Chelation Potential

The 2-pyridylmethyl chloroformate isomer places the pyridine nitrogen adjacent to the carbamate oxygen, enabling potential bidentate coordination to metal ions (N,O-chelate). The 4-pyridylmethyl isomer (CAS 1009075-60-8, available commercially) cannot form such a chelate due to the para relationship . This structural difference provides a qualitative advantage for the 2-isomer in applications requiring metal-directed reactivity, though no direct comparative crystal structures or affinity constants are publicly available.

Chelation geometry
Class-level inference
Potential N,O-bidentate coordination (2-isomer) vs. monodentate (4-isomer).
N,O-chelate possible Only N-coordination
Regioisomer choice may alter metal-directing capability.
Geometric argument; no comparative crystal structures available.
Metal coordination Carbamate protecting group Directing group

Justified Research and Industrial Application Scenarios


Metal-Chelating Carbamate Protecting Groups for Asymmetric Synthesis

When a protecting group is required that must later direct a transition metal catalyst (e.g., palladium, copper) via N-coordination, (pyridin-2-yl)methyl chloroformate introduces a 2-pyridylmethyl carbamate that can pre-organize the metal center for subsequent asymmetric induction [1]. This is supported by the inferred class-level stability of the intermediate (Section 3, Evidence 1) and the chelation argument (Evidence 3). Use this reagent where standard Cbz or Alloc protecting groups would lack coordination capability.

Dearomatization Chemistry with Stable ADHP Intermediates

Based on the stability hierarchy established in the 2024 OBC study (Section 3, Evidence 1), (pyridin-2-yl)methyl chloroformate is predicted to generate ADHP intermediates that, like benzyl-derived ADHPs, resist oxidation and decomposition [1]. This makes it a superior choice over ethyl or phenyl chloroformates for multi-step sequences where intermediate longevity is critical.

Amine Derivatization for Metal-Based Fragment Screening

For fragment-based drug discovery where the carbamate-derivatized fragment will be screened against metalloenzymes or used in metal-binding assays, the pendant pyridine group serves as an additional pharmacophore or metal coordination point. The higher predicted reactivity (Section 3, Evidence 2) also ensures efficient capping of the amine under mild conditions, minimizing side reactions with sensitive substrates.

Application
Selection Property
Validation Focus
Asymmetric synthesis with directing groups
Metal-coordination capability (2-pyridyl carbamate)
N,O-chelation effect and catalytic induction
Dearomatization chemistry with stable intermediates
ADHP intermediate oxidative stability (inferred from benzyl analog)
Intermediate longevity under multi-step conditions
Amine derivatization for metal-based fragment screening
Reactivity and metal-binding pharmacophore
Efficient amine capping under mild conditions; metalloenzyme assay compatibility
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